1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
“1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” is a chemical compound with the molecular formula C9H16N4S and a molecular weight of 212.32 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” consists of a piperazine ring attached to a 1,2,4-thiadiazol-5-yl group with a propan-2-yl (isopropyl) substituent . The exact three-dimensional structure and conformation would require further computational or experimental studies.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” are not fully detailed in the available literature. It has a molecular weight of 212.32 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Drug Development
The piperazine moiety, which is a part of this compound, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Synthetic Chemistry
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . This makes it a valuable component in synthetic chemistry, particularly in the assembly, decoration, and reactivity of piperazine or of the building block containing it .
Kinase Inhibitors
The compound can be used in the development of kinase inhibitors . Kinase inhibitors are important drugs used in the treatment of cancer and other diseases.
Receptor Modulators
The compound can also be used in the development of receptor modulators . These are used to increase or decrease the activity of various receptors in the body, which can have therapeutic effects in a variety of conditions.
ADMET Predictions
The compound can be used in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions . Knowledge regarding pharmacokinetics and toxicity would be helpful for producing an effective drug, so in the early stage of drug development, ADMET properties are to be considered .
TLR7, TLR8, TLR9 Receptor Inhibitors
The compound has been used for screening inhibitors of TLR7, TLR8, or TLR9 receptors . These receptors play a crucial role in the innate immune response, and their inhibitors can be used in the treatment of various autoimmune and inflammatory diseases.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives, in general, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Some piperazine derivatives have shown antibacterial activity .
properties
IUPAC Name |
5-piperazin-1-yl-3-propan-2-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-7(2)8-11-9(14-12-8)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKGXUVCJONZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine |
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